1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry
- Single Molecule Magnets : A study by Giannopoulos et al. (2014) explored the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, as a ligand for the coordination of paramagnetic transition metal ions. This work led to the creation of a {Mn(III)25} barrel-like cluster demonstrating single-molecule magnetic behavior, an important property in the development of high-density data storage materials and quantum computing (Giannopoulos et al., 2014).
Organic Synthesis and Antimicrobial Research
- Antimicrobial Agents : Bhat et al. (2016) synthesized new pyrazole derivatives, including compounds similar to 1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-2-carbaldehyde, which exhibited broad-spectrum antimicrobial activities. These compounds are potential candidates for developing new antimicrobial drugs (Bhat et al., 2016).
Medicinal Chemistry
- Antifungal and Antibacterial Agents : Research by an anonymous group in 2020 investigated derivatives of pyrrole consisting of chlorine, amide, and 1,3-oxazole fragments, similar to the target compound. These derivatives were found to be effective against Staphylococcus and Candida albicans, indicating their potential as antimicrobial agents (Anonymous, 2020).
Materials Science
- Metalloporphyrins Synthesis : Farhanullah et al. (2009) described the synthesis of heteroaryldipyrromethanes and metalloporphyrins using derivatives of pyrrole-2-carbaldehyde. Metalloporphyrins are crucial in fields like catalysis, organic electronics, and photodynamic therapy (Farhanullah et al., 2009).
Chemical Synthesis Techniques
- Microwave Irradiation Synthesis : Gašparová et al. (2005) utilized microwave irradiation for synthesizing substituted furo[3,2-b]pyrrole-5-carbohydrazides from related compounds, demonstrating the efficiency of microwave techniques in organic synthesis (Gašparová et al., 2005).
Asymmetric Synthesis
- Tetrahydropyrrolopyrazines Synthesis : Gualandi et al. (2011) researched the asymmetric synthesis of tetrahydropyrrolo[1,2-a]pyrazines, using 1-(2-haloethyl)pyrrole-2-carbaldehydes, which are structurally related to the compound of interest. Such research is crucial in the synthesis of complex organic molecules with potential pharmaceutical applications (Gualandi et al., 2011).
Food Science
- Natural Product Isolation : Kikuchi et al. (2015) isolated new compounds from watermelon seeds, including pyrazole-alkaloids with a pyrrole ring, highlighting the role of pyrrole derivatives in the study of natural products and their potential health benefits (Kikuchi et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that oxazole derivatives have been evaluated for their affinity at adenosine a1 and a2a receptors .
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the compound’s potential interaction with adenosine receptors , it may influence processes regulated by these receptors, such as inflammation, neurotransmission, and cardiovascular function.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(5-Methyl-1,2-oxazol-3-yl)-1H-pyrrole-2-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound can also interact with proteins involved in signal transduction pathways, affecting their function and leading to changes in cellular responses .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, such as cellular damage or apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, influencing the levels of various metabolites. This compound can also affect the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments .
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-5-9(10-13-7)11-4-2-3-8(11)6-12/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJRQMKXVNMMRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C=CC=C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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